molecular formula C7H14OSi B2960905 (3-Methoxyprop-1-yn-1-yl)trimethylsilane CAS No. 43019-55-2

(3-Methoxyprop-1-yn-1-yl)trimethylsilane

Cat. No.: B2960905
CAS No.: 43019-55-2
M. Wt: 142.273
InChI Key: CIJYVJDLABJUCX-UHFFFAOYSA-N
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Description

(3-Methoxyprop-1-yn-1-yl)trimethylsilane (CAS RN: 43019-55-2) is a valuable organosilicon building block in synthetic organic chemistry, with the molecular formula C7H14OSi and a molecular weight of 142.27 g/mol . Its structure, represented by the SMILES notation COCC#C Si (C)C , features a terminal alkyne moiety protected by a trimethylsilyl (TMS) group and a terminal methoxy group, making it a versatile precursor for various transformations, including carbon-carbon bond-forming reactions . Researchers value this compound for its utility in the synthesis of more complex molecular architectures. It is particularly useful in nucleophilic addition reactions and cycloadditions, where the TMS-protected alkyne can be selectively deprotected to generate reactive acetylide intermediates. The ether linkage also provides a handle for further functionalization. As a key intermediate, it facilitates the exploration of new synthetic pathways in pharmaceutical development and materials science . This product is offered with the specification For Research Use Only and is not intended for diagnostic or therapeutic applications. It requires specific storage conditions to maintain stability and purity, and researchers should consult the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyprop-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-8-6-5-7-9(2,3)4/h6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJYVJDLABJUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Methoxyprop 1 Yn 1 Yl Trimethylsilane Derivatives

Carbon-Silicon Bond Functionalization

The carbon-silicon bond in (3-methoxyprop-1-yn-1-yl)trimethylsilane derivatives is a key handle for synthetic manipulation, offering pathways for both selective cleavage and retention, depending on the desired molecular architecture.

Selective Desilylation for Enhanced Synthetic Utility

The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed to unveil a reactive C-H bond. This process, known as desilylation or protodesilylation, is a fundamental transformation that significantly enhances the synthetic utility of the parent compound. The choice of reagents and reaction conditions allows for the chemoselective removal of the TMS group, often in the presence of other sensitive functionalities.

Common methods for the desilylation of alkynyltrimethylsilanes involve the use of fluoride (B91410) reagents or basic conditions. Fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective due to the high affinity of fluorine for silicon. Alternatively, milder basic conditions, such as potassium carbonate in methanol, can achieve the same transformation, often with greater selectivity in complex molecules.

Table 1: Reagents and Conditions for Selective Desilylation of Trimethylsilyl Alkynes

Reagent(s)Solvent(s)TemperatureComments
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room TemperatureA common and highly effective method.
Potassium carbonate (K₂CO₃)Methanol (MeOH)Room TemperatureA milder alternative, useful for sensitive substrates. nih.gov
Cesium carbonate (Cs₂CO₃)Methanol (MeOH)Room TemperatureAnother mild basic condition for desilylation.
Silver nitrate (B79036) (AgNO₃)Aqueous EthanolRoom TemperatureUseful for specific substrates where other methods fail.

The ability to selectively deprotect the alkyne allows for subsequent reactions such as Sonogashira coupling, Glaser coupling, or the introduction of other functional groups at the terminal position of the alkyne.

Orthogonal Reactivity of the C(sp)-SiMe3 Bond in Complex Substrates

A significant advantage of the trimethylsilyl group on the alkyne is its ability to exhibit orthogonal reactivity. In many instances, the C(sp)-SiMe3 bond remains intact while other functional groups within the molecule undergo chemical transformations. This is particularly evident in cross-coupling reactions where other parts of the molecule, such as aryl halides, can be selectively functionalized without cleavage of the C-Si bond.

For example, in a complex substrate containing both a bromoaryl moiety and a this compound unit, a Suzuki or Sonogashira cross-coupling reaction can be performed selectively at the bromo-position, leaving the silyl-protected alkyne untouched. This orthogonal reactivity is crucial for the stepwise construction of complex molecular architectures, allowing for a modular synthetic approach. The stability of the C(sp)-SiMe3 bond under various reaction conditions, including those involving transition metal catalysts, underscores its utility as a robust protecting group that can be carried through multiple synthetic steps before its eventual removal or further functionalization is desired.

Electrophilic and Nucleophilic Reactions of the Alkyne Moiety

The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to a variety of electrophilic and nucleophilic reactions. These transformations allow for the construction of diverse and complex molecular scaffolds.

Oxyhalogenation Reactions of Alkynylsilanes

Oxyhalogenation reactions of alkynylsilanes introduce both an oxygen and a halogen atom across the triple bond. These reactions are valuable for the synthesis of functionalized carbonyl compounds and vinyl halides. For instance, the reaction of alkynylsilanes with N-bromosuccinimide (NBS) in the presence of water can lead to the formation of α-bromo-α'-silyl ketones. The regioselectivity of the addition can often be controlled by the nature of the substituents on the alkyne and the reaction conditions. These oxyhalogenated products serve as versatile intermediates for further synthetic manipulations, including cross-coupling and substitution reactions.

Cyclization Reactions and Annulation Strategies

The alkyne moiety of this compound derivatives is a key participant in a wide array of cyclization and annulation reactions, leading to the formation of various carbocyclic and heterocyclic systems. The presence of the trimethylsilyl group can influence the regioselectivity of these cyclizations.

One common strategy involves the intramolecular attack of a tethered nucleophile onto the alkyne, often activated by an electrophile. For example, iodocyclization reactions, using molecular iodine, can trigger the cyclization of substrates containing a suitably positioned nucleophile, such as a hydroxyl or amino group, to form iodinated heterocycles. nih.govresearchgate.net These iodinated products can then be further functionalized through palladium-catalyzed cross-coupling reactions.

Furthermore, alkynylsilanes are excellent substrates in transition metal-catalyzed cycloaddition reactions. For instance, in [2+2+2] cycloadditions, the silylalkyne can react with two other unsaturated partners to form highly substituted aromatic rings. The Paal-Knorr synthesis provides a route to furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, which can be accessed from alkynyl precursors. nih.govresearchgate.netresearchgate.net

Table 2: Examples of Cyclization and Annulation Reactions of Alkynylsilanes

Reaction TypeReagents/CatalystProduct Type
IodocyclizationI₂, NaHCO₃Iodinated heterocycles (e.g., furans, pyrroles) nih.govresearchgate.net
[2+2+2] CycloadditionCo- or Rh-catalystSubstituted aromatic rings
Paal-Knorr SynthesisAcid or AmineFurans, Pyrroles, Thiophenes nih.govresearchgate.netresearchgate.net
[3+2] CycloadditionAzidesTriazoles

Reactivity Considerations for the Methoxypropyl Chain

The methoxypropyl chain in this compound is generally considered a stable ether linkage under many synthetic conditions. However, its reactivity must be taken into account, particularly in the presence of strong acids or Lewis acids.

Under strongly acidic conditions, the ether linkage can be susceptible to cleavage. researchgate.netvub.be For instance, treatment with strong protic acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃), can lead to the cleavage of the methyl ether to form a hydroxyl group, or potentially cleavage of the entire propargyl ether. The specific conditions required for ether cleavage are typically harsh and can often be avoided by careful selection of reagents for transformations elsewhere in the molecule.

The presence of the methoxy (B1213986) group can also influence the reactivity of the neighboring alkyne through electronic effects. The electron-donating nature of the ether oxygen can modulate the electron density of the triple bond, which may have subtle effects on the rates and regioselectivity of certain electrophilic addition and cyclization reactions. However, in most synthetic applications, the methoxypropyl chain is primarily a spectator group that imparts specific solubility and conformational properties to the molecule. Its stability under a wide range of neutral to moderately acidic or basic conditions allows for the selective manipulation of the more reactive silyl (B83357) and alkyne functionalities.

Influence of the Ether Linkage on Reaction Pathways

The reactivity of this compound is significantly influenced by the presence of the methoxy group at the propargylic position. This ether linkage can exert its influence through several mechanisms, most notably via neighboring group participation (NGP), also known as anchimeric assistance. In this phenomenon, the non-bonding electrons of the ether oxygen atom can interact with the reaction center, affecting the rate and stereochemistry of the reaction.

The participation of a neighboring ether group typically involves the intramolecular attack of the oxygen atom on an electron-deficient center, leading to the formation of a cyclic oxonium ion intermediate. This process can accelerate the rate of reaction compared to analogous systems lacking the ether functionality. The formation of this cyclic intermediate can also dictate the stereochemical outcome of the reaction, often leading to retention of configuration at the reaction center.

While specific documented examples detailing the reactivity of this compound are not extensively available in the reviewed literature, the principles of neighboring group participation provide a strong theoretical framework for predicting its behavior. For instance, in reactions involving the departure of a leaving group from the propargylic position, the methoxy group would be well-positioned to assist in the departure and stabilize the resulting carbocationic intermediate through the formation of a five-membered cyclic oxonium ion.

Furthermore, the ether linkage can influence the regioselectivity of addition reactions to the alkyne. Activation of the triple bond by a Lewis acid or a metal catalyst could induce an intramolecular attack by the ether oxygen, leading to cyclization products. For example, in gold-catalyzed reactions of similar homopropargylic systems, the formation of dihydrofuran derivatives has been observed, suggesting a plausible pathway for this compound under similar conditions.

The electronic effect of the methoxy group, being an electron-donating group, can also influence the reactivity of the adjacent triple bond, potentially affecting its susceptibility to electrophilic or nucleophilic attack. However, without specific experimental data on the reactions of this compound, a detailed, quantitative discussion of these influences remains speculative. Further research is required to fully elucidate the specific reaction pathways and transformations of this compound and to quantify the influence of its ether linkage.

Mechanistic Studies and Computational Investigations

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reaction pathways of (3-Methoxyprop-1-yn-1-yl)trimethylsilane are largely dictated by the electronic properties of the molecule, specifically the influence of the electron-donating methoxy (B1213986) group and the versatile trimethylsilyl (B98337) (TMS) group. The TMS group, for both steric and electronic reasons, often governs the regio- and stereochemistry of reactions at the carbon-carbon triple bond. nih.govthieme-connect.com

In many transformations, the trimethylsilyl group serves to direct the regioselectivity of electrophilic attacks. Electrophiles tend to react with alkynylsilanes at the silicon-bearing carbon atom. researchgate.net The reaction of this compound with an electrophile (E+) is proposed to proceed through a key intermediate, a β-silyl vinyl cation. The formation of this intermediate is stabilized by the β-silicon effect, where the silicon atom helps to stabilize the positive charge on the adjacent carbon. The presence of the methoxy group can further influence the stability of this cationic intermediate through resonance or inductive effects.

Common reaction pathways for silylalkynes like this compound include cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions. nih.gov In cycloaddition reactions, the TMS group can control the regiochemical outcome of the cyclization. nih.gov For instance, in [2+2+1] pyrrole (B145914) synthesis, TMS-protected alkynes have been shown to be selective cross-coupling partners, with the steric and electronic effects of the TMS group playing a key role in the high selectivity. nih.gov

Key intermediates in these reactions are often short-lived and highly reactive. Spectroscopic and computational methods have been instrumental in identifying species such as π-complexes with metal catalysts, silylated vinyl cations, and metallacyclic compounds in catalyzed reactions. The ultimate fate of these intermediates, whether through rearrangement, nucleophilic capture, or elimination, determines the final product structure.

Role of Lewis Acid Catalysis and Transient Silylium (B1239981) Ions in Reactivity

Lewis acid catalysis is a powerful tool for activating this compound towards nucleophilic attack and for promoting cyclization reactions. scispace.com A Lewis acid can coordinate to either the oxygen atom of the methoxy group or interact with the π-system of the alkyne. This coordination enhances the electrophilicity of the triple bond, making it more susceptible to attack by nucleophiles.

In the presence of strong Lewis acids and appropriate substrates, the reaction can involve the formation of transient silylium ions (R₃Si⁺). These species are highly electrophilic and can act as potent catalysts. acs.org For example, the carbosilylation of ynamides with allylic trimethylsilanes can be catalyzed by TMSNTf₂, where a silylium ion activates the triple bond to generate a β-silylketenimonium intermediate. nih.gov A similar mechanism can be envisioned for this compound, where a catalytic amount of a silylium ion initiator could activate the alkyne, leading to subsequent reactions.

The catalytic cycle would involve the regeneration of the silylium ion, allowing for the transformation to proceed with only a substoichiometric amount of the initiator. nih.gov The formation of these transient silylium ions from precursors like trityl salts and hydrosilanes has been investigated, and their reactions with alkynes can lead to complex rearrangements and the formation of cyclic products. nih.gov Computational studies have been crucial in understanding the structure and stability of these elusive intermediates. nih.gov

Catalyst TypeProposed Role in Activating this compoundPotential Intermediates
Standard Lewis Acids (e.g., BF₃·OEt₂, TiCl₄)Coordination to the methoxy oxygen or alkyne π-bond, increasing electrophilicity.Lewis acid-alkyne complex, β-silyl vinyl cation.
Silylium Ion Precursors (e.g., [Ph₃C][B(C₆F₅)₄] + Et₃SiH)Generation of a transient silylium ion that acts as a super-electrophile to activate the alkyne.Non-classical bridged silylium ion, β-silyl vinyl cation, silylated keteniminium-like species.

Application of Computational Chemistry (e.g., DFT) in Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanistic details of reactions involving this compound. researchgate.net DFT calculations allow for the exploration of reaction energy profiles, the characterization of transition states, and the assessment of the stability of intermediates. researchgate.net

These computational models can provide insights that are difficult to obtain experimentally. For example, DFT can be used to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. This has been applied to understand the stepwise versus concerted nature of cycloaddition reactions involving silylalkynes.

Predict Regio- and Stereoselectivity: The energy barriers for the formation of different isomers can be calculated, allowing for the prediction of the major product. This is particularly useful in understanding the directing effects of the trimethylsilyl and methoxy groups. DFT calculations have shown that selectivity can be influenced by steric effects, the β-effect of the silicon atom, and the rate of desilylation. researchgate.net

Understand Catalyst-Substrate Interactions: DFT can model the coordination of Lewis acids or transition metal catalysts to this compound, providing insights into the mode of activation. nih.gov

Analyze Electronic Structure: The electronic effects of the methoxy and trimethylsilyl substituents on the alkyne can be quantified through methods like Natural Bond Orbital (NBO) analysis, helping to explain the observed reactivity. The methoxy group, for instance, can influence the electron density of the molecule, which in turn affects its interaction with electrophiles and nucleophiles. nih.gov

Below is a hypothetical example of how DFT could be used to compare the stability of two possible intermediates in a reaction of this compound.

IntermediateDescriptionRelative Energy (kcal/mol) (Hypothetical DFT Calculation)
Intermediate Aβ-silyl vinyl cation with charge at C20.0
Intermediate Bα-silyl vinyl cation with charge at C1+15.2

This hypothetical data illustrates how DFT can predict the preferential formation of Intermediate A due to its lower relative energy, which is consistent with the stabilizing β-silicon effect.

Strategic Applications in Complex Molecule Synthesis and Functional Molecules

Utilization as Versatile Building Blocks in Advanced Organic Synthesis

The dual functionality of (3-Methoxyprop-1-yn-1-yl)trimethylsilane—a reactive, yet protected, alkyne and a modifiable ether linkage—renders it a versatile building block. Its application spans from the creation of simple disubstituted alkynes to the intricate assembly of polycyclic and heterocyclic systems, demonstrating its broad utility in modern synthetic chemistry.

The TMS-protected alkyne is a cornerstone for the synthesis of internal alkynes, particularly aryl alkynes, through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the most prominent of these methods, enabling the efficient formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.org In this context, this compound can be used directly in what is known as Hiyama-type cross-coupling, or more commonly, the TMS group is first removed (deprotection) to reveal the terminal alkyne, which then participates in the coupling.

The reaction is highly efficient and tolerates a wide range of functional groups, making it a powerful tool for creating complex molecules. chemistryviews.org The process typically involves a palladium catalyst, often a copper(I) co-catalyst, and an amine base. organic-chemistry.org Recent advancements have led to the development of copper-free Sonogashira protocols and even methods that exploit carboxylic acids as coupling partners through decarbonylation. rsc.orgnih.gov The reliability of this reaction allows for the high-yield synthesis of diverse aryl alkynes, which are themselves valuable intermediates in pharmaceuticals and materials science. rsc.orgnih.gov

Reaction TypeElectrophile PartnerKey FeaturesResulting Product
Sonogashira Coupling Aryl/Vinyl Halides (I, Br, Cl) or TriflatesPalladium-catalyzed, often with Cu(I) co-catalyst. High functional group tolerance.Aryl/Vinyl-substituted (3-methoxyprop-1-yn-1-yl) moiety.
Stille Cross-Coupling OrganostannanesInvolves coupling with a silyl-stannyl alkyne derivative. nih.govDisubstituted alkynes with varied functionality.
Decarbonylative Coupling Carboxylic AcidsUnconventional method that expands substrate scope beyond halides. rsc.orgAryl alkynes derived from readily available carboxylic acids.

Alkynylsilanes are pivotal precursors for constructing cyclic molecules through various cycloaddition and annulation strategies. The alkyne moiety of this compound can act as a dienophile or dipolarophile, enabling the synthesis of a wide array of ring systems.

One of the most powerful applications is in the synthesis of heterocycles. For instance, in titanium-catalyzed [2+2+1] cycloadditions, TMS-protected alkynes react with another alkyne and an azo-compound to form highly substituted pyrroles with excellent chemo- and regioselectivity. nih.gov Another key reaction is the Huisgen 1,3-dipolar cycloaddition between the alkyne (after TMS deprotection) and an organic azide (B81097) to form 1,2,3-triazoles. nih.govgelest.com This "click chemistry" reaction is exceptionally reliable and is widely used in bioconjugation and materials science. nih.gov

Furthermore, silylalkynes are employed in the construction of fused aromatic and heterocyclic rings. They can undergo acid-catalyzed reactions to form naphthalenes or participate in tandem reactions to build complex fused-ring systems like 2-pyridones and quinolizin-2-ones. gelest.comorganic-chemistry.org These methodologies provide access to molecular scaffolds that are prevalent in natural products and pharmaceuticals. nih.govscispace.comnih.gov

Ring SystemSynthetic MethodRole of SilylalkyneReference
Pyrroles Titanium-catalyzed [2+2+1] CycloadditionActs as a selective alkyne cross-coupling partner. nih.gov
1,2,3-Triazoles Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)Provides the alkyne component for reaction with azides. nih.govgelest.com
Fused Aromatics (e.g., Naphthalenes) Cyclotrimerization / AnnulationParticipates in cyclization with other alkynes or benzaldehydes. gelest.com
Fused 2-Pyridones Tandem Condensation/CyclizationServes as a building block in annulation reactions. organic-chemistry.org
Quinolizin-2-ones Multistep SynthesisUsed as a protected alkyne to control reaction sequence. gelest.com

Enabling Late-Stage Functionalization Strategies in Complex Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and chemical biology that involves modifying complex molecules, such as natural products or drug candidates, in the final steps of a synthetic sequence. nih.govscispace.comnyu.edu This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis. researchgate.net

This compound is an excellent reagent for LSF. The TMS-protected alkyne is robust and can be carried through multiple synthetic steps without reacting. At a desired late stage, it can be activated for coupling or modification. For example, a complex molecule containing a halide can be subjected to a Sonogashira coupling with the deprotected form of the reagent to introduce the methoxypropynyl moiety. rsc.org Alternatively, C-H activation techniques can be used to directly couple the silylalkyne to an unfunctionalized arene within a complex molecule, a reaction often governed by steric factors. nih.gov Once installed, the alkyne serves as a versatile handle for further diversification, for instance, through cycloaddition reactions to attach probes, imaging agents, or other functional groups. researchgate.net

Development of Synthetic Pathways for Functionalized Nucleosides and Bio-relevant Motifs

The modification of nucleosides is crucial for the development of antiviral and anticancer agents, as well as for creating probes for studying nucleic acids. Introducing an alkyne functionality onto a nucleoside creates a bio-orthogonal handle that can be selectively modified in a biological environment.

The primary method for this functionalization is the Sonogashira cross-coupling reaction. mdpi.com Halogenated nucleosides (e.g., 5-iodo-2'-deoxyuridine or 8-bromo-2'-deoxyadenosine) are coupled with an alkyne precursor, such as deprotected this compound, to form a stable C-C bond at the nucleobase. This method provides efficient access to a wide range of alkyne-modified nucleosides.

Once the alkyne is installed, it serves as a platform for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction. nih.govnih.govidtdna.com This allows for the attachment of various molecules, including fluorophores, biotin (B1667282) tags, or peptides, to the nucleoside for applications in diagnostics, imaging, and therapeutics. researchgate.netjenabioscience.com

Role as Precursors for Advanced Organosilicon Polymers and Silicon-Based Materials

Organosilicon polymers are a unique class of materials that bridge the gap between organic and inorganic polymers, often exhibiting superior thermal stability, chemical resistance, and dielectric properties. wiley-vch.deresearchgate.net Alkynylsilanes, including this compound, can serve as valuable monomers for the synthesis of these advanced polymers.

The presence of both a polymerizable alkyne group and a silicon atom makes these molecules ideal precursors for polycarbosilanes, which have a backbone of alternating silicon and carbon atoms. These polymers are of significant interest as preceramic materials. wiley-vch.de Through a process of thermal curing followed by pyrolysis at high temperatures, the organosilicon polymer is converted into a ceramic material, typically silicon carbide (SiC) or silicon carbonitride (SiCN), which are known for their extreme hardness and thermal stability. researchgate.net The ability to process the polymer into desired shapes (e.g., fibers or films) before pyrolysis makes this a versatile route to advanced ceramic components used in aerospace and high-performance electronics. google.com

Future Research Directions and Outlook

Innovations in Organosilicon Catalysis and Reaction Design

The development of novel catalytic systems that can selectively activate and transform the C-Si and C-C triple bonds of (3-Methoxyprop-1-yn-1-yl)trimethylsilane is a key area for future research. Innovations are anticipated in both transition-metal catalysis and organocatalysis, aiming to enhance efficiency, control selectivity, and expand the scope of possible transformations.

Transition-metal catalysis offers a fertile ground for new reaction discovery. For instance, gold(I) catalysis, known for its ability to activate alkynes, could be employed in cascade reactions. Gold(I) catalysts could facilitate intramolecular cyclization of derivatives of this compound, potentially leading to the synthesis of functionalized 1H-isochromenes and 2H-pyrans through oxidative cyclizations involving 1,2-enynyl migration. nih.gov Similarly, copper-catalyzed asymmetric silylation of related propargyl derivatives suggests that enantioselective transformations involving the propargylic position of this compound are achievable, providing access to chiral allenylsilanes. nih.gov The development of nickel-catalyzed borylation and silylation reactions, potentially followed by elimination, could also be extended to this substrate, offering novel routes to functionalized alkylidenecyclopropanes. acs.org

In the realm of organocatalysis, the use of diarylprolinol silyl (B83357) ethers as catalysts for asymmetric cycloaddition reactions presents an exciting prospect. rsc.org These catalysts could activate suitable reaction partners to engage with the alkynylsilane moiety of this compound in enantioselective [3+2] or [4+2] cycloadditions, affording complex heterocyclic structures. Furthermore, photo-organocatalytic methods could enable the asymmetric multifunctionalization of the alkyne, leading to the formation of chiral triarylmethanes. nih.gov

A summary of potential catalytic transformations for this compound is presented in the table below.

Catalytic SystemPotential TransformationPotential Product Class
Gold(I) CatalysisOxidative CyclizationFunctionalized 1H-Isochromenes and 2H-Pyrans
Copper CatalysisAsymmetric SilylationChiral Allenylsilanes
Nickel CatalysisBorylation/Silylation-EliminationAlkylidenecyclopropanes
Diarylprolinol Silyl Ether OrganocatalysisAsymmetric CycloadditionChiral Heterocycles
Photo-organocatalysisAsymmetric MultifunctionalizationChiral Triarylmethanes

Exploration of Novel Reactivity Modes for Alkynylsilanes

Beyond established transformations, future research is expected to uncover novel reactivity modes for functionalized alkynylsilanes like this compound. The interplay between the silyl-protected alkyne and the methoxy (B1213986) group at the propargylic position could be exploited in innovative cascade reactions.

Radical cascade reactions represent a promising area of exploration. The initiation of a radical addition to the alkyne could trigger a sequence of events, leading to the construction of highly complex molecular skeletons in a single operation. nih.govnih.gov For example, a three-component coupling involving an alkyne, a nitrogen-radical precursor, and an alcohol can lead to the synthesis of α-amino-α-aryl ketones. nih.gov The methoxy group in this compound could potentially influence the regioselectivity of the initial radical addition or participate in subsequent steps of the cascade.

Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization are another area ripe for investigation. mdpi.com While typically applied to amides and carboxylic acids, the development of new directing groups could enable the activation of the C-H bonds of the methoxy group or the methylene (B1212753) bridge in this compound, initiating a cascade of bond-forming events to construct novel heterocyclic frameworks.

Furthermore, cycloaddition reactions remain a cornerstone of synthetic chemistry for building cyclic systems. researcher.lifenih.gov The development of new catalytic systems, including the use of sustainable media, could expand the scope of Diels-Alder and other cycloaddition reactions involving this compound as the dienophile or as a precursor to the diene. The trimethylsilyl (B98337) group can play a crucial role in controlling the regioselectivity of these cycloadditions.

Integration into Broader Retrosynthetic Strategies and Complex Target Synthesis

The true utility of a building block like this compound lies in its seamless integration into retrosynthetic analysis for the efficient synthesis of complex target molecules. wikipedia.orglkouniv.ac.inamazonaws.comyoutube.com Its bifunctional nature, possessing both a nucleophilic (after desilylation) or electrophilic alkyne and a modifiable ether linkage, makes it a versatile synthon.

In retrosynthesis, the methoxypropargyl unit can be disconnected to reveal a propargyl alcohol synthon and a methylating agent, or alternatively, the trimethylsilylacetylene (B32187) and methoxymethyl cation synthons. This versatility allows for multiple disconnection strategies. For instance, in the synthesis of heterocycles, propargyl compounds are valuable synthons for constructing both nitrogen- and oxygen-containing rings through intramolecular cycloisomerization or intermolecular cyclocondensation reactions. researchgate.net The methoxy group can serve as a handle for further functionalization or as a key element in the final target's structure.

The application of this compound in the total synthesis of natural products is a particularly compelling future direction. Many natural products contain propargylic or oxygenated moieties, and this building block could provide a streamlined entry into these complex scaffolds. For example, in the synthesis of polycyclic natural products, alkyne annulation is a powerful strategy. acs.org The trimethylsilyl group can act as a removable protecting group or as a control element for regioselectivity during the key bond-forming steps.

The table below outlines potential retrosynthetic disconnections for the core structure of this compound and the corresponding synthons and synthetic equivalents.

DisconnectionSynthon 1Synthon 2Synthetic Equivalent 1Synthetic Equivalent 2
C-O BondPropargyl CationMethoxide AnionPropargyl BromideSodium Methoxide
C-C Bond (at alkyne)Trimethylsilylacetylide AnionMethoxymethyl CationTrimethylsilylacetyleneMethoxymethyl Chloride
Si-C BondAcetylide AnionTrimethylsilyl Cation3-MethoxypropyneTrimethylsilyl Chloride

The continued development of synthetic methodologies centered around versatile building blocks like this compound will undoubtedly push the boundaries of what is possible in the efficient and elegant synthesis of complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (3-Methoxyprop-1-yn-1-yl)trimethylsilane, and how can reaction progress be monitored?

  • Methodological Answer : Synthesis typically involves silane coupling reactions under inert atmospheres. Use tetrahydrofuran (THF) as a solvent with triethylamine (Et3_3N) to neutralize byproducts like HCl. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction, purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

  • Methodological Answer : Employ a combination of 1^1H NMR (to confirm methoxy and trimethylsilyl groups), 13^{13}C NMR (to identify alkyne and silyl carbons), and 29^{29}Si NMR (to verify silyl bonding). Infrared (IR) spectroscopy can detect C≡C stretching (~2100 cm1^{-1}). Mass spectrometry (EI or ESI) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store under nitrogen at 2–8°C in amber glass bottles to prevent moisture absorption and degradation. In case of skin contact, wash with soap and water; for spills, neutralize with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound participate in catalytic C–H silylation reactions?

  • Methodological Answer : The compound acts as a silyl donor in base-catalyzed reactions (e.g., with KOt^tBu). Mechanistic studies suggest a deprotonation-silylation pathway, where the alkyne stabilizes transition states. Optimize solvent polarity (e.g., toluene vs. DMF) to balance reaction rate and selectivity. Use 29^{29}Si NMR to track silyl group transfer .

Q. How can computational methods predict its reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. Analyze bond dissociation energies (BDEs) of Si–C and C≡C bonds to assess stability under thermal conditions. Compare with experimental data (e.g., DSC for decomposition temperatures) .

Q. How to resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Use SHELXL for refinement, applying constraints for disordered moieties (e.g., methoxy groups). Check for twinning via PLATON; if present, apply TWIN/BASF commands. Validate hydrogen bonding networks using Mercury software, cross-referencing with IR data for O–H or N–H interactions .

Data Analysis and Experimental Design

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Standardize precursor ratios (e.g., trimethylsilyl chloride to propargyl alcohol derivatives) and reaction times. Implement Quality Control (QC) via 1^1H NMR purity checks (>95%) and GC-MS to detect side products (e.g., disilylated byproducts). Use Design of Experiments (DoE) to optimize temperature and solvent effects .

Q. How to design experiments probing its stability under oxidative conditions?

  • Methodological Answer : Expose the compound to controlled O2_2 atmospheres in Schlenk tubes. Monitor degradation via UV-Vis (for conjugated diyne formation) and 29^{29}Si NMR (for Si–O bond formation). Compare with thermogravimetric analysis (TGA) data to correlate stability with temperature .

Tables for Key Properties

Property Value/Technique Reference
Boiling Point ~215°C (predicted)
NMR Shifts (29^{29}Si) δ −10 to −15 ppm (trimethylsilyl group)
IR Stretching (C≡C) 2100–2150 cm1^{-1}

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